molecular formula C15H17N3O4 B4475087 3-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE

3-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE

Cat. No.: B4475087
M. Wt: 303.31 g/mol
InChI Key: HNXLFQRIFFJWNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a morpholine ring, a tetrahydroquinazoline core, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinazoline core.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the morpholine moiety.

    Formation of the Ketone Functional Group: The ketone functional group is introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of hydroxy derivatives.

    Substitution: The morpholine ring can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include oxidized quinazoline derivatives, hydroxy derivatives, and various substituted morpholine derivatives.

Scientific Research Applications

3-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Morpholin-4-yl)-3-oxopropanenitrile
  • 3-(N-morpholino)propanesulfonic acid
  • 2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile

Uniqueness

Compared to similar compounds, 3-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE stands out due to its unique combination of a tetrahydroquinazoline core and a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(3-morpholin-4-yl-3-oxopropyl)-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c19-13(17-7-9-22-10-8-17)5-6-18-14(20)11-3-1-2-4-12(11)16-15(18)21/h1-4H,5-10H2,(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXLFQRIFFJWNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE
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3-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE
Reactant of Route 3
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3-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE
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3-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE
Reactant of Route 5
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3-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE
Reactant of Route 6
Reactant of Route 6
3-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE

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